Disulfiram-d20
Overview
Description
Disulfiram-d20 is an organosulfur compound with a variety of applications in the field of scientific research. It is a derivative of disulfiram, an inhibitor of aldehyde dehydrogenase, and is used as a tool for studying the role of aldehyde dehydrogenase in physiological and biochemical processes.
Scientific Research Applications
Cancer Therapy
- Anti-Cancer Potential : Disulfiram has been identified as a potent anti-cancer agent. It induces a pro-oxidative environment in cancer cells, causing apoptosis, especially when combined with copper or zinc ions. This combination enhances its anti-cancer efficacy, making it a potential candidate for cancer therapy (Brüning & Kast, 2014).
- Drug Delivery and Stability : Nanotechnology-based interventions have been explored to improve the stability and pharmacokinetic profile of Disulfiram. This approach could enhance its therapeutic potential for cancer treatment (Farooq et al., 2019).
Molecular Interactions and Mechanisms
- DNA Interactions : Disulfiram shows an intercalative mode of interaction with DNA, indicating its potential role in affecting DNA structure and function. This interaction could be relevant in the context of its anti-cancer properties (Subastri et al., 2016).
- Inhibition of Topoisomerases : Disulfiram has been shown to inhibit DNA topoisomerases, enzymes crucial for DNA replication and cell division, suggesting another mechanism through which it may exert anti-cancer effects (Yakisich et al., 2001).
Additional Insights
- Role in Hematological Malignancies : Disulfiram exhibits promising effects against various hematological malignancies, showing selective toxicity towards cancer cells while sparing normal cells (Conticello et al., 2012).
properties
IUPAC Name |
bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZONCFQVSMFAP-DEHFLJNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SSC(=S)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(=S)SSC(=S)N(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675873 | |
Record name | bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disulfiram-d20 | |
CAS RN |
1216403-88-1 | |
Record name | bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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